o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine
CAS No.:
Cat. No.: VC18231564
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N2O2 |
|---|---|
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | O-[(6-methoxypyridin-2-yl)methyl]hydroxylamine |
| Standard InChI | InChI=1S/C7H10N2O2/c1-10-7-4-2-3-6(9-7)5-11-8/h2-4H,5,8H2,1H3 |
| Standard InChI Key | YNHXSOKEGLBJHS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=N1)CON |
Introduction
Chemical Identity and Structural Features
o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine, systematically named O-[(6-methoxy-2-pyridinyl)methyl]hydroxylamine, is a nitrogen-containing heterocyclic compound. Its molecular structure consists of a pyridine ring with a methoxy (-OCH₃) substituent at the 6-position and a hydroxymethylamine (-CH₂NHOH) group at the 2-position . The IUPAC name reflects the substitution pattern, where "o-" denotes the ortho relationship between the methoxy and methylhydroxylamine groups on the pyridine ring.
Molecular Formula and Physical Properties
The compound has the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . Key physical properties include:
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Likely polar organic solvents (e.g., THF, DMF) |
| Stability | Sensitive to oxidation |
The methoxy group at the 6-position enhances solubility in polar aprotic solvents compared to unsubstituted pyridine derivatives . The hydroxylamine moiety (-NHOH) introduces reactivity toward electrophiles and oxidizing agents, necessitating storage under inert atmospheres .
Synthesis and Optimization Strategies
The synthesis of o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine typically proceeds via a two-step sequence: nitro group reduction followed by hydroxylamine protection.
Reduction of Nitropyridine Precursors
A common starting material is 3-bromo-2-methoxy-5-nitropyridine, which undergoes catalytic hydrogenation using Rh/C and hydrazine monohydrate in tetrahydrofuran (THF) . This step reduces the nitro (-NO₂) group to hydroxylamine (-NHOH). Critical parameters include:
Over-reduction to the corresponding amine (-NH₂) is a competing pathway, necessitating precise control of reaction time and hydrazine addition rate .
Protection of Hydroxylamine
The hydroxylamine intermediate is unstable and prone to oxidation. Protection with methyl chloroformate in the presence of sodium bicarbonate yields the stabilized methyl carbamate derivative . Key considerations include:
-
Protecting group choice: Methyl carbamate balances stability and ease of deprotection.
-
Reaction time: Completion within 15 minutes to avoid side products like O-acetyl-N-pyridinylhydroxylamine .
Reactivity and Functional Group Transformations
The hydroxylamine group in o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine participates in diverse reactions:
Nucleophilic Substitution
The -NHOH moiety acts as a nucleophile, reacting with electrophiles such as alkyl halides or carbonyl compounds. For example, coupling with 6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane under basic conditions forms biheterocyclic systems relevant to pharmaceutical agents .
Oxidation and Redox Behavior
Exposure to oxidizing agents converts the hydroxylamine group to a nitroso (-NO) or nitro (-NO₂) derivative. This reactivity is harnessed in redox-sensitive prodrug designs .
Applications in Drug Discovery and Medicinal Chemistry
o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine is a key building block in synthesizing kinase inhibitors and antiviral agents.
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